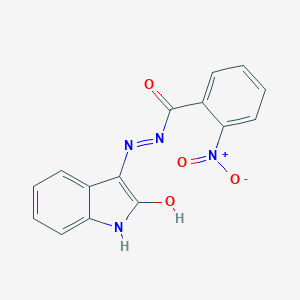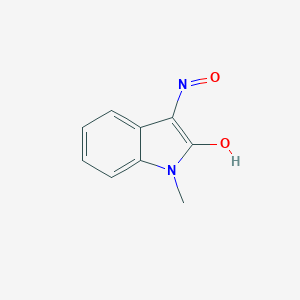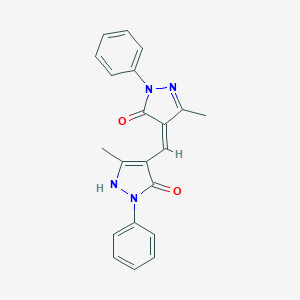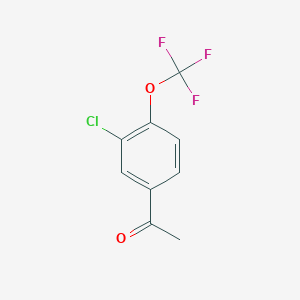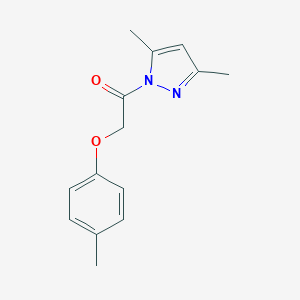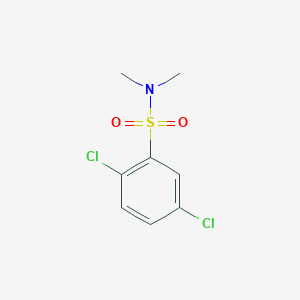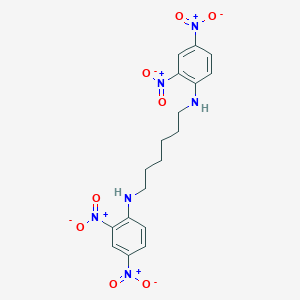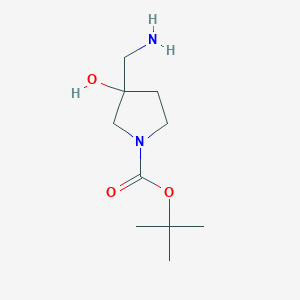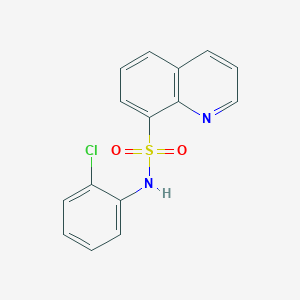
N-(2-Chlorophenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-8-quinolinesulfonamide, commonly known as Sulfadiazine, is a sulfonamide antibiotic that has been used for several decades to treat bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 250.7 g/mol. Sulfadiazine is a member of the sulfonamide class of antibiotics, which work by inhibiting the growth of bacteria by interfering with the synthesis of folic acid.
作用機序
Sulfadiazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential vitamin that is required for the synthesis of DNA and RNA. Sulfadiazine competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. By inhibiting the activity of dihydropteroate synthase, sulfadiazine prevents the synthesis of folic acid, which ultimately leads to the death of the bacteria.
生化学的および生理学的効果
Sulfadiazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with the synthesis of folic acid. Sulfadiazine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. In addition, sulfadiazine has been shown to have antitumor activity, which may be due to its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
Sulfadiazine has several advantages for lab experiments. It is a relatively inexpensive antibiotic that is widely available. It has a broad spectrum of activity, which makes it useful for treating a wide range of bacterial infections. Sulfadiazine is also relatively stable and can be stored for long periods of time without significant degradation. However, sulfadiazine has some limitations for lab experiments. It can be toxic to some types of cells, which may limit its use in certain experiments. In addition, sulfadiazine can interfere with the growth of some types of bacteria, which may make it unsuitable for certain experiments.
将来の方向性
There are several future directions for research on sulfadiazine. One area of research is the development of new derivatives of sulfadiazine with improved antibacterial activity. Another area of research is the investigation of the antitumor activity of sulfadiazine and its derivatives. In addition, the mechanism of action of sulfadiazine and its derivatives could be further investigated to better understand how these compounds inhibit the growth of bacteria and cancer cells. Finally, the potential use of sulfadiazine in combination with other drugs for the treatment of bacterial infections and cancer could also be explored.
合成法
Sulfadiazine can be synthesized by reacting 2-amino-4-chlorobenzenesulfonamide with 8-quinoline sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 50°C. The resulting product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
Sulfadiazine has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Sulfadiazine has also been used in combination with other antibiotics to treat more severe infections. In addition to its antibacterial properties, sulfadiazine has been investigated for its antitumor activity. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
特性
CAS番号 |
158729-22-7 |
|---|---|
製品名 |
N-(2-Chlorophenyl)-8-quinolinesulfonamide |
分子式 |
C15H11ClN2O2S |
分子量 |
318.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-7-1-2-8-13(12)18-21(19,20)14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H |
InChIキー |
HIMFAQJUFCQFKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)Cl |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)Cl |
その他のCAS番号 |
158729-22-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



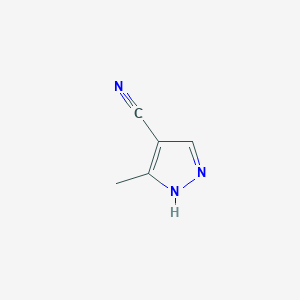
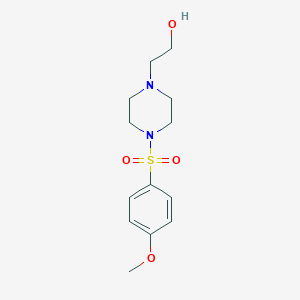
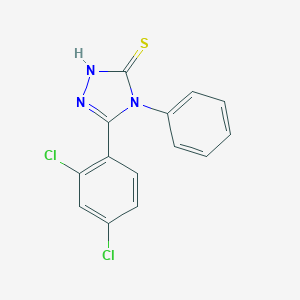
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
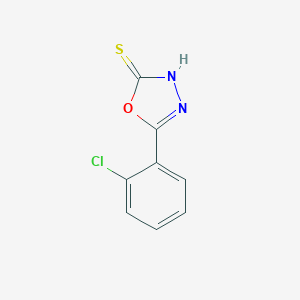
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
